molecular formula C2H6N4O B13349957 N'-(Diaminomethylidene)formohydrazide

N'-(Diaminomethylidene)formohydrazide

Cat. No.: B13349957
M. Wt: 102.10 g/mol
InChI Key: MJKIDIZJBHRWKF-UHFFFAOYSA-N
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Description

Contextualization within the Hydrazide Class of Organic Compounds

N'-(Diaminomethylidene)formohydrazide belongs to the broad class of organic compounds known as hydrazides. Hydrazides are characterized by the presence of a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogen atoms. This structural feature imparts a range of chemical properties that make them valuable intermediates in organic synthesis. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon allows for a diverse array of chemical transformations.

Hydrazides are utilized in the synthesis of a wide variety of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals. Furthermore, the ability of the hydrazide group to form stable complexes with metal ions has led to their use as ligands in coordination chemistry.

Significance of Formohydrazide Derivatives in Chemical Synthesis and Theoretical Studies

Formohydrazide and its derivatives are a specific subclass of hydrazides where the acyl group is a formyl group. These compounds serve as versatile building blocks in the synthesis of more complex molecules. For instance, formylhydrazine (B46547) is a precursor in the preparation of 1,2,4-triazole (B32235) derivatives, which are known for their diverse biological activities. sigmaaldrich.com It has also been used in the synthesis of complex natural product analogs with potential anticancer properties. sigmaaldrich.com

From a theoretical standpoint, formohydrazide derivatives are of interest due to the conformational possibilities arising from rotation around the various single bonds and the potential for intramolecular hydrogen bonding. These structural nuances can have a significant impact on the reactivity and biological activity of the molecule. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the geometric parameters, electronic properties, and reactivity of formohydrazide derivatives. researchgate.net Such theoretical investigations provide valuable insights into the structure-activity relationships within this class of compounds.

A study on a series of novel formohydrazide derivatives included their synthesis, characterization by various spectroscopic techniques, and theoretical calculations of their geometrical parameters. researchgate.net The research also explored their potential as antimicrobial agents, highlighting the therapeutic relevance of this class of compounds. researchgate.net

Overview of Research Trajectories for this compound

While direct research on this compound is limited, its structure as a guanylhydrazone suggests several potential research avenues. Guanylhydrazones, which feature a guanidinyl group attached to a hydrazone backbone, are a well-studied class of compounds with a broad spectrum of biological activities.

Potential Synthetic Pathways: The synthesis of guanylhydrazones is often achieved through the condensation reaction of a carbonyl compound with aminoguanidine (B1677879) or its salts. thesciencein.orgnih.gov By analogy, a plausible synthetic route to this compound could involve the reaction of a suitable formylating agent with aminoguanidine.

Medicinal Chemistry and Pharmacological Interest: Guanidine-containing compounds are known to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. nih.gov The guanidine (B92328) group, being protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. ineosopen.org Acylguanidines, which are structurally related to this compound, have been investigated as bioisosteres of guanidines with modified basicity to improve pharmacokinetic properties. acs.orgnih.gov Therefore, a significant research trajectory for this compound would be the investigation of its potential as a therapeutic agent. For example, various guanylhydrazones have been designed and synthesized as potential inhibitors of enzymes like acetylcholinesterase. nih.gov

Theoretical and Structural Studies: The combination of the formohydrazide and guanidinyl moieties in this compound presents an interesting case for theoretical and structural analysis. Studies on related N,N'-bis-aryl-N''-acylguanidines have revealed complex isomerism due to tautomerism and conformational flexibility, which can be elucidated using techniques like low-temperature NMR spectroscopy in conjunction with DFT calculations. rsc.orgrsc.org Similar investigations on this compound could provide fundamental insights into its structural preferences and electronic properties, which would be crucial for understanding its reactivity and potential biological interactions. The guanidine functional group's strong basicity and capacity for intermolecular binding are key properties often exploited in catalysis and supramolecular chemistry. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diaminomethylideneamino)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O/c3-2(4)6-5-1-7/h1H,(H,5,7)(H4,3,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKIDIZJBHRWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics Involving N Diaminomethylidene Formohydrazide

Mechanistic Investigations of Formation Pathways

There is no specific literature detailing the experimentally verified synthesis of N'-(Diaminomethylidene)formohydrazide. However, its structure suggests a plausible formation pathway involving the guanylation of formohydrazide. This reaction would entail a nucleophilic attack by the terminal nitrogen atom of formohydrazide onto an electrophilic carbon of a guanylating agent.

A general mechanism for this type of synthesis can be proposed:

Precursor Synthesis : The starting material, formohydrazide, can be synthesized via the condensation reaction of formic hydrazide with various aromatic aldehydes. researchgate.net Alternatively, related diformyl hydrazine (B178648) compounds are prepared by reacting hydrazine hydrate (B1144303) with formamide (B127407) at elevated temperatures. google.comgoogle.com

Guanylation : Formohydrazide is then reacted with a suitable guanylating agent. A variety of such reagents exist, including di(benzotriazol-1-yl)methanimine, which is known to react with hydrazines to form N-aminoguanidines. nih.gov The reaction mechanism involves the nucleophilic nitrogen of the hydrazine displacing the benzotriazole (B28993) leaving groups.

The proposed reaction would proceed as follows:

The terminal (-NH2) group of formohydrazide acts as the nucleophile.

It attacks the central carbon atom of the guanylating agent.

This is followed by the elimination of leaving groups (e.g., benzotriazole), resulting in the formation of the this compound product.

Reaction Kinetics and Nucleophilic Reactivity of Hydrazides and Hydrazines

The reactivity of this compound would be dictated by its constituent functional groups: a formyl group, a hydrazide linkage, and a guanidinyl group. The nucleophilicity of the nitrogen atoms is a key factor in its kinetic behavior.

Hydrazide Nucleophilicity : In general, acylhydrazides are less nucleophilic than their parent hydrazines. nih.gov The electron-withdrawing effect of the adjacent carbonyl (formyl) group reduces the electron density on the nitrogen atoms, thereby decreasing their nucleophilicity. Studies have shown that acylhydrazides are sluggish reactants in hydrazone formation compared to alkylhydrazines. acs.org

Guanidinyl Group Influence : The terminal guanidinyl group is strongly basic but its nucleophilicity can be complex. While the nitrogen atoms possess lone pairs, resonance delocalization across the N-C-N system can influence their availability for nucleophilic attack.

Solvent Effects : Kinetic studies on hydrazines and amines show that their reactivity is significantly influenced by the solvent. For instance, the reactivity of amines and hydrazines is approximately 100 times lower in water than in acetonitrile, though the relative reactivity patterns remain similar in both solvents. researchgate.net

The table below, based on general findings for related compounds, illustrates the relative nucleophilic reactivity.

Compound ClassGeneral StructureRelative NucleophilicityRationale
AlkylaminesR-NH₂HighElectron-donating alkyl group increases electron density on nitrogen.
HydrazinesR₂N-NR₂High (α-effect debated)Presence of adjacent nitrogen with lone pair electrons; reactivity is comparable to isobasic amines. researchgate.net
AcylhydrazidesR-CO-NH-NH₂LowThe electron-withdrawing carbonyl group significantly reduces the nucleophilicity of the nitrogen atoms. nih.govacs.org

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to predict and understand reaction mechanisms where experimental data is lacking. For this compound, density functional theory (DFT) and other ab initio methods could be employed to model its behavior. researchgate.netnih.gov

No experimental or computational studies on the ozonation of this compound are available. However, research on other hydrazine derivatives provides insight into potential reaction pathways. Ozonation of organic compounds can proceed via several mechanisms, often leading to a variety of oxidation by-products like aldehydes and organic acids. datapdf.comtaylorfrancis.com

For hydrazine-containing compounds, ozonation typically involves:

Initial Attack : Ozone may attack the electron-rich nitrogen atoms or abstract a hydrogen atom from an N-H bond.

Intermediate Formation : This initial step can lead to the formation of radical intermediates or unstable ozonides.

Decomposition : These intermediates decompose to form various products. In aqueous environments, hydroxyl radicals can also play a significant role in the oxidation process. nih.gov

For instance, the ozonation of acetaldehyde, a related carbonyl compound, leads to the formation of various haloacetaldehydes in the presence of halogens, indicating complex, multi-step reaction pathways. nih.gov

While there is no specific research on CO2 fixation using this compound, the broader class of hydrazone derivatives has been investigated for this purpose. These reactions are part of ongoing efforts to utilize CO2 as a C1 feedstock for valuable chemicals. The general mechanisms involve the nucleophilic nitrogen of the hydrazone or a related derivative attacking the electrophilic carbon of CO2. This can lead to the formation of carbamates, organic carboxylic acids, or heterocyclic compounds. The specific pathway and product depend on the substrate, catalyst, and reaction conditions.

The nitrogen atoms in this compound are potential sites for further chemical modification, or N-functionalization. Computational studies can help predict the most likely sites of reaction and the mechanisms involved.

Acylation/Alkylation : The terminal amino groups of the guanidinyl moiety and the secondary amine of the hydrazide could undergo acylation or alkylation. The relative reactivity would depend on their respective nucleophilicity and steric hindrance.

Metal Complexation : The nitrogen atoms can act as ligands, coordinating with metal centers. The functionalization of dinitrogen (N2) to form hydrazido species often involves metal complexes, where N-silylation or N-alkylation occurs on the coordinated N2 ligand. researchgate.net Such studies provide mechanistic insight into how N-N and N-element bonds can be formed and functionalized.

Enzymatic and Non-Enzymatic Mechanistic Insights in N-N Bond Formation

The core of this compound is the N-N single bond of the hydrazide group. The formation of this bond is a challenging chemical transformation due to the inherent nucleophilicity of nitrogen. nih.gov Nature has evolved specific enzymes to catalyze this reaction, while synthetic chemists have developed non-enzymatic methods.

Enzymatic Formation : The biological formation of N-N bonds is catalyzed by a class of enzymes often referred to as NNzymes. acs.orgnih.govnih.gov These enzymes are crucial in the biosynthesis of many natural products containing hydrazine, diazo, or other N-N functionalities. researchgate.netdigitellinc.com For example, hydrazine synthase, a heme-dependent enzyme, catalyzes the formation of hydrazine from ammonia (B1221849) and nitric oxide, providing a key intermediate for more complex molecules in anaerobic ammonium (B1175870) oxidizing (anammox) bacteria. consensus.appnih.gov The mechanisms often involve metalloenzymes that overcome the high activation energy of N-N bond formation. nih.gov

The table below summarizes key enzymatic systems involved in N-N bond formation.

Enzyme ClassCofactor/MetalSubstrates (Example)Product Functional GroupGeneral Mechanism
Hydrazine SynthaseHeme (Iron)Ammonia, Nitric OxideHydrazineReductive coupling of nitrogenous substrates at the heme center. consensus.appnih.gov
Piperazate SynthaseHeme (Iron)N5-OH-L-ornithineCyclic HydrazineIntramolecular N-N bond formation via a proposed nitrenoid intermediate.
Diazo-forming EnzymesIronNitrite, Amino AcidsDiazoN-nitrosation followed by dehydration. researchgate.net

Non-Enzymatic Formation : Chemically, the N-N bond in hydrazides is typically formed through the reaction of a carboxylic acid derivative (like an ester or acyl chloride) with hydrazine. Another approach involves the reduction of N-nitrosamines. The disproportionation or reduction of hydrazine itself can also be catalyzed by metal complexes, such as those involving ruthenium, to cleave the N-N bond for ammonia synthesis, demonstrating the reversible nature of this bond under certain catalytic conditions. rsc.org

Biotransformation Mechanisms of Hydrazine Derivatives

The biotransformation of hydrazine derivatives, a class of compounds to which this compound belongs, is a complex process involving a variety of enzymatic and non-enzymatic pathways. These metabolic processes are crucial as they can lead to the formation of reactive intermediates that are often responsible for both the therapeutic and toxic effects of these compounds. nih.gov The metabolism of hydrazines is a key determinant of their biological activity and potential for cellular damage. researchgate.net

Metabolic activation of hydrazine derivatives can occur through several key reactions. One of the primary routes is acetylation, a conjugation reaction catalyzed by N-acetyl transferase, where an acetyl group is transferred from acetyl coenzyme A. tandfonline.com The rate of this reaction can vary significantly among individuals due to genetic polymorphisms, leading to "fast" or "slow" acetylator phenotypes, which can influence the toxicity profile of the hydrazine compound. nih.gov

Oxidative metabolism is another major pathway in the biotransformation of hydrazines. This can be catalyzed by a range of enzymes, including cytochrome P450 isozymes, monoamine oxidase, and various peroxidases. nih.gov Non-enzymatic oxidation also occurs, often facilitated by trace metal ions such as iron (Fe³⁺) and copper (Cu²⁺). nih.gov These oxidative processes frequently result in the generation of highly reactive free radical species. nih.govresearchgate.net

The formation of carbon-centered radicals from hydrazine derivatives has been observed during their metabolism by neutrophils, a process that can be mediated by myeloperoxidase or by reactive oxygen species generated by the cells. nih.gov These alkyl radicals can subsequently react with molecular oxygen to produce other reactive oxygen species, including the superoxide (B77818) anion radical (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.gov These reactive species can cause significant cellular damage by binding irreversibly to macromolecules such as proteins and DNA, leading to inhibition of cellular functions and oxidative stress. nih.govresearchgate.net

In addition to free radical formation, some substituted hydrazines can form alkyldiazonium ions. These ions are potent alkylating agents that can directly modify cellular macromolecules, a mechanism implicated in the mutagenic and carcinogenic properties of certain hydrazine derivatives. nih.gov

The specific pathways and the resulting metabolites can vary depending on the structure of the individual hydrazine derivative. For instance, the anti-tuberculosis drug isoniazid (B1672263) is acetylated to acetylisoniazid, which is then hydrolyzed to acetylhydrazine. Further metabolism of acetylhydrazine by cytochrome P450 generates a reactive acetyl carbocation. nih.gov Similarly, iproniazid (B1672159) is hydrolyzed to isopropylhydrazine, which is then metabolized by cytochrome P450 to form reactive intermediates that bind to proteins. nih.gov The vasodilator hydralazine (B1673433) undergoes one-electron oxidation to form a hydralazyl radical, which can decompose or react with oxygen to generate reactive oxygen-centered radicals. nih.gov

Hydrazine DerivativeKey Metabolic PathwaysEnzymes/CatalystsResulting Reactive Species/Metabolites
Isoniazid Acetylation, Hydrolysis, OxidationN-acetyl transferase, Cytochrome P450Acetylisoniazid, Acetylhydrazine, Acetyl carbocation
Iproniazid Hydrolysis, OxidationCytochrome P450, PeroxidasesIsopropylhydrazine, Nitrogen-centered radical, Isopropyl radical
Hydralazine One-electron oxidationMetal ions (Cu²⁺, Fe³⁺), PeroxidasesHydralazyl radical, Reactive oxygen-centered radicals
Procarbazine Oxidative metabolismCytochrome P450Alkyl radicals
Methylhydrazine OxidationNeutrophils (Myeloperoxidase)Alkyl radicals
Dimethylhydrazine OxidationNeutrophils (Reactive Oxygen Species)Alkyl radicals

Computational and Theoretical Studies on N Diaminomethylidene Formohydrazide

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. researchgate.net For compounds structurally related to N'-(Diaminomethylidene)formohydrazide, such as formohydrazide derivatives, DFT calculations are commonly performed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. researchgate.netresearchgate.net

Functionals like B3LYP are frequently paired with basis sets such as 6-311++G(d,p) to calculate key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical calculations provide a detailed picture of the molecule's structure. Furthermore, DFT is used to compute various electronic properties, including dipole moment, polarizability, and atomic charges, which help in understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Example of DFT-Calculated Parameters for a Related Hydrazone Compound

ParameterCalculation MethodCalculated Value
Total EnergyB3LYP/6-311++G(d,p)-588.45 Hartree
Dipole MomentB3LYP/6-311++G(d,p)3.12 Debye
Ionization PotentialB3LYP/6-311++G(d,p)6.95 eV
Electron AffinityB3LYP/6-311++G(d,p)2.10 eV

Note: Data in the table is representative of typical values obtained for structurally similar compounds in the literature and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic properties. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating high polarizability. mdpi.comnih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. mdpi.com FMO analysis for hydrazone-containing compounds reveals that charge transfer often occurs within the molecule upon excitation. researchgate.netscispace.com The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. scispace.com

Table 2: Representative FMO Properties Calculated for Hydrazone Derivatives

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-2.24
HOMO-LUMO Energy Gap (ΔE)4.34
Chemical Hardness (η)2.17
Chemical Softness (S)0.23

Note: The values are illustrative, based on published data for analogous molecular structures. nih.govnih.gov

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. DFT methods are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.org The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. mdpi.com

For molecules containing functional groups present in this compound, such as N-H, C=O, and C-N, DFT can predict the specific wavenumbers for stretching, bending, and torsional modes. dtic.mil This allows for the precise assignment of each band in an experimental spectrum to a specific molecular vibration. scirp.org

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric)-NH₂34853475
N-H Stretch (symmetric)-NH₂33653358
C=O StretchAmide16901682
N-H Bend-NH15801575
C-N StretchAmide/Guanidine (B92328)13151310

Note: Frequencies are representative examples for compounds with similar functional groups. scirp.org

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions with their environment. rsc.org While quantum calculations are often performed on isolated molecules in a vacuum, MD simulations can model a molecule in a condensed phase, such as in a solvent like water or within a crystal lattice. pku.edu.cn

For a molecule like this compound, MD simulations can reveal how its conformation changes over time and how it forms hydrogen bonds and other non-covalent interactions with surrounding solvent molecules. pku.edu.cn In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex over time. nih.gov After a ligand is docked into a protein's active site, an MD simulation can show whether the ligand remains stably bound or if its binding pose changes, providing a more dynamic and realistic picture of the interaction. nih.govnih.gov

In Silico Modeling for Ligand-Receptor Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). psu.edu This method is central to drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.gov For compounds like formohydrazide derivatives, which have been investigated for antimicrobial properties, molecular docking is used to understand how they might inhibit specific enzymes. researchgate.netresearchgate.net

The process involves placing the ligand in the active site of the receptor and evaluating the binding energy for numerous possible conformations. psu.edu The results are often reported as a "docking score," where a more negative value typically indicates a stronger predicted binding affinity. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. researchgate.net

Table 4: Illustrative Molecular Docking Results for a Hydrazone Ligand Against a Bacterial Protein Target

LigandProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Hydrazone Derivative 1Mycobacterium tuberculosis Inhibitor Receptor-8.5TYR158, GLN63, ASP197
Hydrazone Derivative 2Mycobacterium tuberculosis Inhibitor Receptor-7.9TRP58, LEU162, HIS299
Reference InhibitorMycobacterium tuberculosis Inhibitor Receptor-7.2TYR158, ALA198

Note: Data is based on typical findings from docking studies of similar compounds and is for illustrative purposes. researchgate.netnih.gov

Applications of Computational Chemistry in Elucidating Reaction Pathways and Products

Computational chemistry is a valuable tool for studying chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the final products. researchgate.net DFT calculations are frequently used to determine the activation energies (reaction barriers) for different possible pathways, allowing for predictions of which reaction is most likely to occur under given conditions. researchgate.net

For molecules like this compound, computational methods could be used to explore its synthesis pathways, decomposition mechanisms, or its participation in reactions like cycloadditions. researchgate.net For example, theoretical studies on the cycloaddition reactions of nitrilimines, which share structural motifs with hydrazones, have used DFT to compare different reaction pathways and explain the observed product regioselectivity. researchgate.net This type of analysis provides a deep understanding of the factors controlling chemical reactivity and can guide the design of new synthetic routes.

Integration of Chemical Machine Learning in Computational Studies

The integration of chemical machine learning (ML) with computational chemistry offers a powerful approach to accelerate the discovery and optimization of novel compounds like this compound. By leveraging existing experimental and theoretical data, ML models can predict a wide range of molecular properties, thereby reducing the time and resources required for extensive laboratory synthesis and testing. nih.gov

Machine learning algorithms can be trained on datasets of molecules with known properties to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models establish a mathematical relationship between the molecular structure (represented by various descriptors) and a specific property of interest. For this compound and its analogs, this approach can be pivotal in predicting their physicochemical properties, biological activities, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov

Predictive Modeling for Biological Activity and Physicochemical Properties

A primary application of machine learning in the study of this compound would be the prediction of its potential biological activities. For instance, studies on other hydrazone derivatives have successfully employed 3D-QSAR models to identify structural features crucial for their antitumor activities. rsc.org By constructing similar models for a series of guanylhydrazones, researchers could predict the efficacy of this compound and guide the design of more potent derivatives.

Furthermore, machine learning can be instrumental in predicting essential physicochemical properties that govern the drug-likeness of a compound. nih.gov Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for the successful development of a therapeutic agent. farmaciajournal.com ML models, trained on large datasets of diverse compounds, can provide rapid and accurate estimations of these properties for novel molecules like this compound.

Below is a hypothetical data table showcasing the kind of predictions a well-trained machine learning model could generate for this compound and its hypothetical derivatives.

CompoundPredicted IC50 (µM) vs. Target XPredicted Aqueous Solubility (logS)Predicted Lipophilicity (logP)ADMET Risk
This compound12.5-2.10.8Low
Derivative A8.2-2.51.2Low
Derivative B25.1-1.90.5Medium
Derivative C5.7-3.01.8Low

Enhancing Quantum Mechanical Calculations

Beyond QSAR and property prediction, machine learning is also being integrated with quantum mechanical calculations to enhance their speed and accuracy. For example, ML potentials can be trained on data from high-level density functional theory (DFT) calculations. These potentials can then be used to perform large-scale molecular dynamics simulations with an accuracy comparable to DFT but at a fraction of the computational cost. This approach would enable the detailed study of the conformational dynamics and intermolecular interactions of this compound in complex biological environments.

Moreover, machine learning models can be used to predict the outcomes of chemical reactions, including reaction yields and the likelihood of side-product formation. nih.gov This can be particularly valuable in optimizing the synthesis of this compound and its derivatives.

The following table presents examples of electronic properties calculated using DFT for hydrazone derivatives, which serve as the foundational data for training more advanced machine learning models. scirp.org

Hydrazone DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
(S)-(+)-carvone salicylhydrazone-8.952-5.3883.5643.89
(R)-(−)-carvone salicylhydrazone-8.952-5.3883.5643.89
(S)-(+)-carvone benzohydrazone-9.184-5.1164.0685.56
(R)-(−)-carvone benzohydrazone-9.184-5.1164.0685.56

Data for analogous hydrazone compounds from computational studies. scirp.org

Advanced Applications of N Diaminomethylidene Formohydrazide in Catalysis

Role of Hydrazide-Based Compounds in Heterogeneous Catalysis

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. d-nb.info The incorporation of hydrazide-based ligands, such as N'-(Diaminomethylidene)formohydrazide, into solid supports can lead to the creation of robust and highly active catalytic sites. The presence of multiple nitrogen and oxygen donor atoms in these ligands allows for strong coordination with metal centers, anchoring them to the support and influencing their catalytic behavior.

Design of Metal-Organic Frameworks (MOFs) with Hydrazide Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. mdpi.com The tunability of their pore size, surface area, and chemical functionality makes them highly promising for applications in catalysis. mdpi.com The use of hydrazide- and hydrazone-based linkers in MOF synthesis has gained attention for creating frameworks with enhanced stability and functionality. researchgate.net Hydrazone-linked MOFs, for instance, have been explored for their potential in CO₂ reduction processes, where the hydrazone linkages provide both stability and a platform for incorporating catalytic metal centers. researchgate.net

While specific examples of MOFs constructed with this compound are not extensively documented, the principles of MOF design suggest its potential as a valuable linker. The multiple coordination sites (N and O atoms) on the molecule can bind to metal centers, forming robust and porous frameworks. The presence of the guanidinyl group can introduce basic sites within the MOF structure, which can be beneficial for certain catalytic reactions. Furthermore, the nitrogen-rich nature of the linker can enhance the adsorption of specific substrates, such as CO₂, and can also serve as anchoring points for post-synthetic modification, allowing for the introduction of additional catalytic functionalities. researchgate.net The table below summarizes the properties of some MOFs constructed with nitrogen-containing linkers, illustrating the potential for creating functional materials.

MOF NameMetal CenterNitrogen-Containing LinkerKey PropertiesPotential Catalytic Application
Zn-MOF Zinc5-nitroisophthalic acid1D, 2D, and 3D structures depending on co-ligandsKnoevenagel condensation
Cd-MOF Cadmium4,4',4''-s-triazine-2,4,6-tribenzoic acidRich accessible nitrogen sites, high porosityDye adsorption, Dehydrogenation of formic acid nih.gov
Hydrazone-linked MOFs Various transition metalsHydrazone-based ligandsHigh surface area, tunable pore size, stable frameworkCO₂ reduction researchgate.net

This table presents data on MOFs with nitrogen-containing linkers to illustrate the design principles applicable to frameworks with this compound.

Development of Single-Atom Catalysts

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with individual metal atoms dispersed on a support material. nih.gov This configuration maximizes the availability of active sites and can lead to unique catalytic properties. nih.gov The stability of the single atoms is crucial, and the support material plays a key role in anchoring them through strong metal-support interactions. nih.gov

Nitrogen-doped carbon materials and other nitrogen-rich supports have proven effective in stabilizing single metal atoms. nih.gov The lone pair electrons on nitrogen atoms can coordinate with the metal atom, preventing its aggregation. nih.gov Ligands with multiple nitrogen donors, such as those found in this compound, are therefore excellent candidates for the design of SACs. The guanidinyl and hydrazide moieties can act as a multidentate chelating agent to firmly bind a single metal atom. For example, single Co atoms have been successfully supported on functionalized graphene with nitrile groups, demonstrating excellent activity for the electrocatalytic hydrazine (B178648) oxidation reaction. nih.govmdpi.com This suggests that the nitrogen-rich environment provided by ligands like this compound could effectively stabilize single atoms of various transition metals for a range of catalytic applications.

The following table details examples of single-atom catalysts stabilized on nitrogen-containing supports and their catalytic performance.

CatalystSupport MaterialApplicationKey Performance Metric
Co SAC CyanographeneHydrazine Oxidation ReactionLow overpotential, high current density nih.govmdpi.com
Cu-SA/PCN P-doped C₃N₄Hydrazine Oxidation100 mA cm⁻² at 0.336 V vs. RHE nih.gov
Pd₁@NC Nitrogen-doped carbonSonogashira–Hagihara cross-couplingReactivity enhancement by orders of magnitude with phosphine (B1218219) ligands rsc.org

This table showcases the utility of nitrogen-rich environments for stabilizing single-atom catalysts, a principle applicable to this compound.

Applications of Bimetallic Catalysts

Bimetallic catalysts, which contain two different metallic elements, often exhibit synergistic effects that lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. nih.gov The design of bimetallic catalysts involves controlling the composition and structure of the metallic nanoparticles to optimize their catalytic performance. The choice of ligands and support materials is critical in the synthesis of bimetallic catalysts. rsc.org

Hydrazide-based ligands can play a role in the synthesis of bimetallic nanoparticles by acting as capping agents or as linkers to a support. The coordination of the ligand to the metal precursors can influence the nucleation and growth of the nanoparticles, helping to control their size and composition. For instance, bimetallic Ni-Pt nanocatalysts have shown excellent activity for the decomposition of hydrazine to produce hydrogen, a reaction for which the individual metals are inactive. nih.govresearchgate.net This highlights the synergistic effects achievable with bimetallic systems. While direct applications of this compound in bimetallic catalysis are not well-documented, its strong coordinating ability suggests its potential for synthesizing and stabilizing bimetallic nanoparticles for various catalytic reactions.

The table below provides examples of bimetallic catalysts and their applications, demonstrating the potential for hydrazide-based systems.

Bimetallic CatalystSupport/LigandApplicationKey Finding
Ni-Pt None (nanoparticles)Hydrazine decomposition100% H₂ selectivity at room temperature nih.govresearchgate.net
Fe-Co MgOAmmonia (B1221849) decompositionLower metal-nitrogen binding energy leading to higher activity researchgate.net
PdCu Agarose with phosphorus ligandSonogashira reactionEfficient heterogeneous catalysis nih.gov
Cuₐ-Znₐ-NC ZIF-derived N-doped carbonCO hydrogenation to DMEHigh activity and selectivity due to synergistic effects d-nb.infonih.gov

This table illustrates the diverse applications and synergistic effects of bimetallic catalysts, where nitrogen-containing ligands and supports can play a crucial role.

Homogeneous Catalysis with this compound Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity under mild reaction conditions. researchgate.net Metal complexes of this compound have the potential to act as efficient homogeneous catalysts due to the ligand's ability to modulate the electronic and steric properties of the metal center. rsc.org The guanidinyl group, in particular, can influence the electron density at the metal, which is a key factor in its catalytic activity. wikipedia.org

Catalytic Oxidation and Dehydrogenation Reactions

Catalytic oxidation and dehydrogenation are fundamental transformations in organic synthesis. Hydrazone and hydrazide-based metal complexes have been investigated as catalysts for such reactions. nih.gov For example, the dehydrogenation of formic acid is a promising route for hydrogen storage, and various ruthenium and iridium complexes with nitrogen-containing ligands have shown high catalytic activity. nih.govmdpi.com The mechanism often involves the coordination of the substrate to the metal center, followed by a hydride transfer step.

Complexes of this compound with transition metals could potentially catalyze these reactions. The ligand's framework can stabilize the metal in various oxidation states required for the catalytic cycle. The dehydrogenation of formic acid, for instance, has been catalyzed by molybdenum hydride compounds, where the catalytic cycle involves protonation of the metal hydride, coordination of formate, and subsequent decarboxylation. A similar mechanism could be envisioned for a complex of this compound, where the ligand environment facilitates the necessary electronic changes at the metal center.

The following table summarizes the performance of some homogeneous catalysts in dehydrogenation reactions.

CatalystSubstrateKey Performance Metric
Ruthenium 9H-acridine pincer complex Neat formic acidTON > 1,700,000 nih.gov
CpRMo(PMe₃)₂ (CO)H Formic acidActive for dehydrogenation and transfer hydrogenation
[Ru(H₂O)₆]²⁺ with TPPTS Formic acidTON up to 4000 mdpi.com
Fe PNP-pincer complex Formic acidTON of 100,000 at 40 °C

This table presents data for homogeneous dehydrogenation catalysts, indicating the potential for developing active systems based on this compound complexes.

Applications in Hydroformylation and Hydrocyanation Processes

Hydroformylation, the addition of a formyl group and a hydrogen atom to an alkene, is a large-scale industrial process for the production of aldehydes. Hydrocyanation, the addition of hydrogen cyanide to an unsaturated substrate, is another important industrial reaction, notably used in the synthesis of nylon precursors. Both reactions are typically catalyzed by homogeneous transition metal complexes.

The ligands coordinated to the metal center play a crucial role in determining the activity and selectivity of the catalyst. While there is a lack of specific literature on the use of this compound complexes in these reactions, the fundamental principles of ligand design in catalysis suggest potential applicability. For a ligand to be effective in hydroformylation or hydrocyanation, it must be able to stabilize the metal center in different oxidation states and geometries throughout the catalytic cycle and influence the regioselectivity and stereoselectivity of the reaction. The electronic and steric properties of this compound could be tuned by modifying its substituents to optimize its performance in these catalytic processes. The strong σ-donating character of the guanidinyl group could, for example, increase the electron density on the metal center, potentially influencing the rates of key steps such as oxidative addition and reductive elimination in the catalytic cycle.

Insufficient Data to Generate Article on this compound in Advanced Catalysis

Following a comprehensive search of available scientific literature and research databases, it has been determined that there is a lack of specific information required to generate a detailed and accurate article on the advanced applications of this compound in the specified areas of catalysis. The initial investigation sought to find data relating to the compound's role in olefin metathesis, upgrading processes, and the mechanistic understanding of its catalytic cycles, as per the requested outline.

The search for scholarly articles and research findings on "this compound" did not yield any relevant results connecting this specific compound to the fields of olefin metathesis or catalytic upgrading. Consequently, it is not possible to provide a scientifically accurate discussion on its catalytic cycles in these contexts.

Without verifiable research data, the creation of an article that meets the required standards of being thorough, informative, and scientifically accurate is not feasible. Any attempt to generate content for the specified sections would be speculative and would not adhere to the principle of providing factual and reliable information. Therefore, the requested article on the "" cannot be produced at this time.

Medicinal Chemistry Perspectives: N Diaminomethylidene Formohydrazide As a Molecular Scaffold

Scaffold Concept in Drug Discovery and Design

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule. nih.govnih.gov This framework is the foundational element that determines the three-dimensional arrangement of substituent groups. The strategic selection of a scaffold is a critical step in the design of new drugs, as it dictates the potential for interactions with biological targets. mdpi.com

The concept of "privileged scaffolds" is particularly important in medicinal chemistry. First introduced by Evans et al. in 1988, this term describes molecular frameworks that are capable of binding to multiple biological targets. mdpi.comnih.gov These scaffolds often possess versatile binding properties, allowing for the development of compounds with a range of pharmacological activities. mdpi.com The identification and utilization of privileged scaffolds can significantly enhance the efficiency of the drug discovery process, providing a validated starting point for the generation of novel bioactive compounds. nih.gov

N'-(Diaminomethylidene)formohydrazide, with its combination of a hydrazide and a guanidine-like moiety, presents a unique and potentially valuable scaffold. The presence of multiple hydrogen bond donors and acceptors, along with its conformational flexibility, suggests that this scaffold could interact with a variety of biological targets.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves the replacement of the core structure of a known active compound with a different, often structurally distinct, scaffold. mdpi.comnih.gov The goal of scaffold hopping is to identify new drug candidates with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dundee.ac.uknih.gov This approach can also be used to move into novel chemical space, potentially leading to the discovery of compounds with new intellectual property. dntb.gov.ua

Lead optimization is the process of refining a promising hit compound into a drug candidate with the desired pharmacological and physicochemical properties for clinical development. nih.gov This iterative process often involves a combination of strategies, including scaffold hopping and the modification of peripheral functional groups. dundee.ac.uk By systematically altering the molecular structure, medicinal chemists can fine-tune the properties of a compound to achieve the optimal balance of efficacy and drug-likeness. dundee.ac.uk

The this compound scaffold could be a valuable tool in both scaffold hopping and lead optimization. Its unique combination of functional groups offers opportunities to explore new chemical space while maintaining key interactions with a biological target. By modifying the substituents on this scaffold, it may be possible to optimize the pharmacological profile of a lead compound.

Rational Design of Derivatives for Targeted Biological Mechanisms

Rational drug design involves the development of new medications based on a thorough understanding of the biological target and the molecular mechanisms of a disease. nih.gov This approach aims to create compounds that are specifically designed to interact with a particular target, leading to a more selective and effective therapeutic response. The design of derivatives based on a core scaffold is a key aspect of rational drug design. nih.gov

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, focusing on understanding how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov By systematically modifying a molecule and assessing the impact on its activity, researchers can identify the key structural features required for a desired pharmacological effect. nih.gov SAR data provides valuable insights that guide the design of more potent and selective compounds. researchgate.net

For the this compound scaffold, a systematic exploration of SAR would involve synthesizing a library of derivatives with diverse substituents and evaluating their biological activity. The data generated from these studies would help to elucidate the key structural requirements for activity and guide the design of more effective compounds.

Modification Site Potential Substituents Predicted Impact on Activity
Amine groupsAlkyl, Aryl, HeteroarylAlter steric bulk and electronic properties, potentially influencing binding affinity and selectivity.
Formyl groupReplacement with other acyl groupsModify hydrogen bonding capacity and lipophilicity.
Hydrazide nitrogenAlkylation or arylationImpact conformational flexibility and metabolic stability.
Property Structural Feature on Scaffold Strategy for Modulation
PolarityAmine and formyl groupsIntroduction of polar or nonpolar substituents to alter the overall dipole moment.
LipophilicityCore scaffoldAddition of alkyl or aryl groups to increase lipophilicity; addition of hydroxyl or carboxyl groups to decrease it.
Hydrogen BondingAmine and carbonyl groupsMasking or introducing hydrogen bond donors and acceptors through substitution.

Identification of Privileged Structures for Combinatorial Library Generation

As previously mentioned, privileged structures are molecular scaffolds that can serve as the basis for the development of ligands for multiple biological targets. nih.gov The identification of such scaffolds is highly valuable in drug discovery, as it allows for the efficient generation of diverse compound libraries with a higher probability of containing bioactive molecules. researchgate.net

Combinatorial chemistry is a powerful technique used to synthesize large numbers of different but structurally related molecules in a short period. researchgate.net The use of privileged scaffolds in combinatorial library generation can significantly increase the efficiency of the drug discovery process by focusing on chemical space that is more likely to yield biologically active compounds. nih.gov

The this compound scaffold, with its potential for diverse functionalization and its inherent hydrogen bonding capabilities, could be considered a candidate for a privileged structure. Its structural motifs are found in various biologically active compounds, suggesting its potential to interact with a range of protein targets. A combinatorial library based on this scaffold could be generated by systematically varying the substituents at multiple positions, leading to a diverse set of compounds for biological screening.

Q & A

Basic: What synthetic methodologies optimize the yield of N'-(Diaminomethylidene)formohydrazide derivatives?

Answer:
Synthesis typically involves condensation reactions under reflux conditions. For example:

  • Hydrazide formation : Reacting aldehydes (e.g., 4-(dimethylamino)benzaldehyde) with hydrazine derivatives in ethanol under reflux for 3–6 hours .
  • Purification : Recrystallization using ethanol or methanol, monitored by TLC .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 hydrazide:aldehyde) and controlling temperature (50–75°C) to minimize side reactions .

Advanced: What mechanistic pathways govern formylation vs. cyclization in hydrazide synthesis using Vilsmeier-Haack (V.H.) reagents?

Answer:

  • Formylation : At 50–55°C, V.H. reagents (POCl₃/DMF) directly formylate hydrazine substrates at the nitrogen atom .
  • Cyclization : Elevated temperatures (75°C) and excess POCl₃ drive cyclization, forming pyrazole or indole derivatives. This is confirmed by NMR tracking of intermediate species .

Basic: Which spectroscopic techniques confirm the structural integrity of formohydrazide derivatives?

Answer:

  • IR spectroscopy : Identifies N-H stretches (3200–3300 cm⁻¹) and C=O bonds (1650–1700 cm⁻¹) .
  • NMR : ¹H NMR detects imine protons (δ 8.2–8.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 326.35 for C₁₇H₁₈N₄O₃) .

Advanced: How do crystallographic studies resolve molecular interactions in formohydrazide derivatives?

Answer:

  • Hydrogen bonding : X-ray diffraction reveals N–H···O interactions forming R₂²(8) ring motifs, stabilizing crystal lattices .
  • Torsional angles : Crystallography quantifies steric effects from substituents (e.g., methoxy groups induce ~15° torsional strain) .
  • Lattice energy : DFT calculations correlate packing efficiency with thermal stability .

Advanced: What methodologies evaluate the anticancer potential of formohydrazide derivatives?

Answer:

  • In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at IC₅₀ values <50 µM .
  • Apoptosis studies : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation .
  • Comparative analysis : Halogen-substituted derivatives (e.g., 4-chlorophenyl) show enhanced activity due to electron-withdrawing effects .

Advanced: How do structural modifications explain discrepancies in biological activity data?

Answer:

  • Halogen substitution : Chloro/fluoro groups increase lipophilicity and target binding (e.g., 2.5-fold higher activity vs. methyl groups) .
  • Steric hindrance : Bulky substituents (e.g., benzyloxy) reduce enzyme inhibition (e.g., 40% lower IC₅₀ for CYP450) .

Advanced: What computational models predict formohydrazide reactivity?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack sites .
  • Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR models : Correlate Hammett σ values with antimicrobial activity (R² = 0.89) .

Basic: How do solvent and temperature affect formohydrazide synthesis?

Answer:

  • Solvent polarity : Ethanol (ε = 24.3) enhances nucleophilicity vs. non-polar solvents (e.g., toluene) .
  • Temperature : Reflux (78°C) accelerates imine formation, while ice baths (0°C) stabilize intermediates in multi-step syntheses .

Advanced: What techniques study enzyme interactions of formohydrazide derivatives?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD = 10⁻⁶–10⁻⁹ M) to enzymes like topoisomerase II .
  • Fluorescence quenching : Tracks tryptophan residue interactions in β-lactamase .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor binding .

Advanced: How are SAR studies designed for formohydrazide derivatives?

Answer:

  • Functional group variation : Synthesize derivatives with halogens, methoxy, or nitro groups .
  • Biological testing : Screen against Gram-negative bacteria (e.g., E. coli) and cancer cell lines .
  • Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent electronic parameters (σ, π) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.